molecular formula C8H16ClNO2 B1377101 2-Amino-3-cyclopentylpropanoic acid hydrochloride CAS No. 1423369-09-8

2-Amino-3-cyclopentylpropanoic acid hydrochloride

Cat. No. B1377101
CAS RN: 1423369-09-8
M. Wt: 193.67 g/mol
InChI Key: FKPHZGUSFQMRRM-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopentylpropanoic acid hydrochloride is a chemical compound that belongs to the family of synthetic amino acids. It has a CAS number of 1423369-09-8 .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is C8H16ClNO2. The InChI code is 1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is 193.67 g/mol . It appears as a powder and is stored at room temperature .

Scientific Research Applications

Pharmacological Potential of Phenolic Acids

Chlorogenic Acid (CGA)

CGA is a prominent phenolic acid with extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has shown potential in modulating lipid metabolism and glucose, suggesting its usefulness in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic roles that structurally complex acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride could potentially play in medicine (Naveed et al., 2018).

Bioactive Compounds in Cancer Therapy

FTY720 for Cancer Therapy

FTY720, an immunosuppressant approved for multiple sclerosis treatment, exhibits preclinical antitumor efficacy in several cancer models through both S1PR-dependent and independent mechanisms. This review underscores the potential of FTY720 in cancer therapy and encourages further investigation into its molecular targets. The study of FTY720 illustrates the significant interest in developing novel therapeutic agents from bioactive compounds, which could also be relevant for derivatives of amino acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride (Zhang et al., 2013).

Environmental and Health Applications

Sulfamic Acid in Industrial Applications

Sulfamic acid serves as an environmentally friendly alternative for acid cleaning and corrosion inhibition. Its use in removing scales and oxides from metals highlights the potential utility of related compounds in industrial and environmental applications. The study of sulfamic acid's effectiveness and safety underlines the importance of researching other acids for similar applications, which could include 2-Amino-3-cyclopentylpropanoic acid hydrochloride for specific industrial uses (Verma & Quraishi, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-cyclopentylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHZGUSFQMRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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